Ethyl 2-hydroxy-3-phenylpropanoate

Description

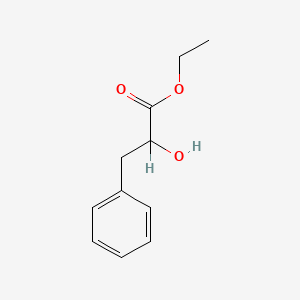

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOGUIFRIAXYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934886 | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow clear liquid / Black pepper like aroma | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble, Soluble (in ethanol) | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.092-1.102 | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15399-05-0 | |

| Record name | Ethyl 2-hydroxy-3-phenylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15399-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phenyllactate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL PHENYLLACTATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64374A2E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-hydroxy-3-phenylpropanoate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 2-hydroxy-3-phenylpropanoate

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical properties of this compound. This guide is structured to provide not only precise data but also the scientific rationale behind the methodologies for their determination, ensuring a blend of theoretical knowledge and practical application.

Section 1: Compound Identification and Overview

This compound, also known as ethyl phenyllactate, is a carboxylic ester with a significant role as a metabolite.[1] Its molecular structure consists of a phenyl group attached to a propanoate backbone, with a hydroxyl group at the alpha-position relative to the ester carbonyl.

Molecular Structure:

-

IUPAC Name: this compound[1]

-

Synonyms: Ethyl phenyllactate, 3-Phenyllactic acid ethyl ester, Ethyl 2-hydroxy-3-phenylpropionate[1]

-

CAS Number: 15399-05-0[1]

Section 2: Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and application in research and development. The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow clear liquid | Ambient |

| Odor | Black pepper-like aroma | Ambient |

| Density | 1.092 - 1.102 g/cm³ | 25 °C |

| Boiling Point | 298 - 300 °C | 760 mm Hg |

| Refractive Index | 1.528 - 1.538 | 20 °C |

| Solubility | Insoluble in water; Soluble in ethanol | Standard |

Section 3: Experimental Determination of Physical Properties

A thorough understanding of the experimental methodologies used to determine these physical properties is crucial for data verification and reproduction. This section details the protocols and the scientific principles behind them.

Density Determination using a Pycnometer

The density of a liquid is a measure of its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids. It relies on the principle of displacing a known volume of a reference liquid (typically distilled water) with the liquid of interest.

Causality of Experimental Choice: The pycnometer is designed with a ground glass stopper that has a fine capillary hole. This design ensures that the pycnometer can be filled with a very reproducible volume of liquid, minimizing measurement errors. The high precision of this method is attributed to the ability to accurately measure the mass of the liquid contained within this well-defined volume.[3]

Experimental Protocol:

-

Preparation: Clean the pycnometer and its stopper thoroughly with a suitable solvent and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀) using an analytical balance.[3]

-

Mass with Reference Liquid: Fill the pycnometer with distilled water, ensuring the capillary in the stopper is also filled. Thermostat the pycnometer to a specific temperature (e.g., 25 °C) in a water bath. Carefully wipe dry any excess water and weigh the filled pycnometer (m₁).

-

Mass with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound and repeat the thermostatting and weighing process to get the mass (m₂).

-

Calculation:

-

Mass of water = m₁ - m₀

-

Volume of pycnometer = (m₁ - m₀) / ρ_water (at the measurement temperature)

-

Mass of sample = m₂ - m₀

-

Density of sample = (m₂ - m₀) / Volume of pycnometer

-

Logical Workflow for Density Determination:

Caption: Workflow for boiling point determination via distillation.

Refractive Index Measurement with an Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Causality of Experimental Choice: The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids. [4]It operates on the principle of total internal reflection at the interface between a prism of high refractive index and the sample. [1][5]This method is quick, requires only a small sample volume, and provides high accuracy. [5] Experimental Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism surface.

-

Measurement: Close the prisms and adjust the light source and eyepiece to bring the boundary line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: Read the refractive index from the instrument's scale.

-

Temperature Control: Ensure the measurement is made at a constant, recorded temperature (e.g., 20 °C) as the refractive index is temperature-sensitive.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Causality of Experimental Choice: A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in a molecule. [6]Testing in a polar solvent like water and a nonpolar or less polar organic solvent like ethanol provides a good indication of the compound's overall polarity. [7] Experimental Protocol:

-

Water Solubility:

-

Add approximately 0.1 mL of this compound to 3 mL of distilled water in a test tube.

-

Agitate the mixture and observe for miscibility or the formation of a separate layer. Record as soluble or insoluble.

-

-

Ethanol Solubility:

-

Repeat the process using 3 mL of ethanol as the solvent.

-

Observe for complete miscibility.

-

Section 4: Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of a compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the aromatic ring, and the protons on the propanoate backbone, including the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and propanoate groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) group (broad peak), the carbonyl (C=O) group of the ester, and the C-H bonds of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will produce a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely show losses of the ethoxy group (-OCH₂CH₃) and other characteristic fragments. [8][9]

Section 5: Conclusion

The physical and spectroscopic properties of this compound detailed in this guide provide a foundational dataset for its application in scientific research and development. The methodologies described are based on established principles of physical chemistry and analytical science, ensuring the reliability and reproducibility of the data.

References

- Density Determination by Pycnometer. (n.d.). Retrieved from University of Tennessee, Department of Chemistry.

- Pobel. (2026, January 13).

- Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.

- D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- Density Determination by Pycnometer. (n.d.).

- Density Determination by Pycnometer | PDF. (n.d.). Scribd.

- National Institute of Standards and Technology. (n.d.).

- Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry.

- PubChem. (n.d.). Ethyl phenyllactate, (+-)-.

- PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate.

- Lab 2: Refractive Index and Snell's Law. (n.d.). University of Arizona.

- Measurement of The Refractive Index by Abbe Refractometer | PDF. (n.d.). Scribd.

- Charles, M. J., et al. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.

- ASTM D5399-09 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. (n.d.).

- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.).

- PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate.

- Cheméo. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Ester Solubility and Prepar

- 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2022, May 5). 6.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- DSC Studies on Organic Melting Temperature Standards | Request PDF. (2025, August 9).

- Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing.

- ASTM D1078-01, Standard Test Method for Distillation Range of Volatile Organic Liquids. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).

- Sigma-Aldrich. (n.d.). (+)-Ethyl (R)

- Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. (n.d.). The Royal Society of Chemistry.

- Experiment 1 - Melting Points. (n.d.).

- JoVE. (2020, March 26). Video: Boiling Points - Concept.

- MASS SPECTROMETRY: FRAGMENTATION P

- Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier. (n.d.). Vernier.

- Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. (2020, October 14). YouTube.

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube.

- Solubility - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough.

- PubChem. (n.d.). Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate.

- PubChem. (n.d.). Ethyl 3-phenylprop-2-enoate.

- National Institute of Standards and Technology. (n.d.).

- Cheméo. (n.d.).

- Solubility test for Organic Compounds. (2024, September 24).

- ASTM D6875-03 - Standard Test Method for Solidification Point of Industrial Organic Chemicals by Thermistor. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- BSB EDGE. (n.d.). ASTM E324: 2023 Organic Chemicals Melting Points Test Method.

- Standard Test Method for - Solidification Point of Industrial Organic Chemicals by Thermistor1. (n.d.).

- S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 18). YouTube.

- National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.).

- Apollo Scientific. (n.d.). 5764-85-2 Cas No.

Sources

- 1. scribd.com [scribd.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 4. One moment, please... [davjalandhar.com]

- 5. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

Ethyl 2-hydroxy-3-phenylpropanoate chemical structure

An In-Depth Technical Guide to Ethyl 2-hydroxy-3-phenylpropanoate: A Key Chiral Building Block in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of this compound, a valuable chiral building block in the pharmaceutical industry. Its unique structural features make it a critical intermediate in the synthesis of various bioactive molecules. This document will delve into its chemical and physical properties, synthesis methodologies, structural elucidation, and significant applications, particularly in drug development.

Physicochemical Properties

This compound, also known as ethyl phenyllactate, is a chemical compound with the molecular formula C₁₁H₁₄O₃.[1] Its molecular weight is approximately 194.23 g/mol .[1] This ester is characterized by a hydroxyl group at the α-position to the carbonyl group and a benzyl substituent at the β-position. The presence of a chiral center at the C-2 position makes it a valuable precursor for enantiomerically pure pharmaceuticals.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 22445-56-1 | |

| Boiling Point (Predicted) | 645.79 K | |

| Melting Point (Predicted) | 358.13 K | |

| LogP (Predicted) | 1.153 | |

| Water Solubility (Predicted) | -1.77 (log10(S, mol/L)) |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods. The choice of synthetic route often depends on the desired stereochemistry of the final product.

Chemical Synthesis: Asymmetric Aldol Reaction

A common approach for the stereoselective synthesis of β-hydroxy esters like this compound is the asymmetric aldol reaction. This method allows for the control of the stereochemistry at the α- and β-positions. A representative workflow for such a synthesis is outlined below.

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Boron-Mediated Asymmetric Aldol Reaction

This protocol is adapted from methodologies described for the synthesis of β-hydroxy-α-phenyl carboxylates.

-

Enolate Formation: A solution of ethyl phenylacetate in a suitable aprotic solvent (e.g., dichloromethane) is cooled to -78 °C. A chiral boron source, such as diisopinocampheylboron triflate, and a tertiary amine base (e.g., triethylamine) are added to generate the chiral boron enolate.

-

Aldol Addition: An aldehyde (e.g., a formaldehyde equivalent) is added to the reaction mixture at -78 °C. The reaction is stirred for several hours to allow for the aldol addition to proceed.

-

Work-up: The reaction is quenched with a buffer solution (e.g., phosphate buffer) and hydrogen peroxide to oxidize the boron species. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired this compound.

The choice of the chiral auxiliary on the boron reagent dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either the syn or anti diastereomer.

Enzymatic Synthesis: Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure this compound. Lipases are commonly employed for the kinetic resolution of the racemic ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

-

Reaction Setup: Racemic this compound is suspended in a phosphate buffer solution.

-

Enzyme Addition: A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by techniques such as chiral HPLC.

-

Work-up and Separation: Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The unreacted ester (one enantiomer) is extracted with an organic solvent. The aqueous layer containing the hydrolyzed acid (the other enantiomer) can be acidified and extracted separately. This process yields one enantiomer as the ester and the other as the corresponding carboxylic acid, both with high enantiomeric excess.

Structural Elucidation and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure of this compound.

Caption: Analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the connectivity of the molecule.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

CH-OH Proton: A doublet of doublets around δ 4.4 ppm, coupled to the adjacent methylene protons.

-

CH₂-Ph Protons: Two diastereotopic protons appearing as a multiplet or two doublets of doublets around δ 2.9-3.1 ppm.

-

-OCH₂CH₃ Protons: A quartet around δ 4.2 ppm for the methylene group and a triplet around δ 1.2 ppm for the methyl group of the ethyl ester.

-

-OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework.

-

Carbonyl Carbon: A signal around δ 174 ppm.

-

Aromatic Carbons: Signals between δ 126-138 ppm.

-

CH-OH Carbon: A signal around δ 72 ppm.

-

-OCH₂CH₃ Carbons: Signals around δ 61 ppm (CH₂) and δ 14 ppm (CH₃).

-

CH₂-Ph Carbon: A signal around δ 40 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad band in the region of 3400-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong absorption band around 1730 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: Bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Signals characteristic of the phenyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 194. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the benzyl group (-CH₂Ph, m/z 91).

Applications in Drug Development

This compound is a valuable chiral precursor in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Fluoxetine

One of the most notable applications is in the synthesis of the antidepressant drug fluoxetine (Prozac®). The enantiomers of ethyl 3-hydroxy-3-phenylpropionate are key intermediates in some synthetic routes to (R)- and (S)-fluoxetine. For instance, (S)-ethyl 3-hydroxy-3-phenylpropionate can be converted to an intermediate for the synthesis of (S)-fluoxetine. The synthesis involves the reduction of the ester to a diol, followed by selective functionalization and introduction of the methylamino and trifluoromethylphenoxy moieties.

Other Pharmaceutical Applications

The chiral nature of this compound makes it a versatile building block for other pharmaceuticals where stereochemistry is crucial for biological activity. Its hydroxyl and ester functionalities allow for a variety of chemical transformations to build more complex molecular architectures.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its synthesis, particularly through asymmetric and enzymatic methods that provide access to enantiomerically pure forms, is of great interest to medicinal and process chemists. A thorough understanding of its properties and analytical characterization is essential for its effective use in the development of new therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12263583, Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved January 16, 2026 from [Link].

-

NIST Chemistry WebBook. (n.d.). This compound. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

-

Cheméo. (2023). This compound. Retrieved January 16, 2026, from [Link]

- Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701.

- Google Patents. (n.d.). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

-

Wenthur, C. J., Bennett, M. R., & Lindsley, C. W. (2014). Classics in chemical neuroscience: fluoxetine (Prozac). ACS chemical neuroscience, 5(1), 14–23. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-hydroxy-3-phenylpropanoate: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-3-phenylpropanoate, a chiral α-hydroxy ester, serves as a pivotal building block in the synthesis of various biologically active molecules. Its structural features, comprising a hydroxyl group, an ester, and a phenyl ring, make it a versatile precursor for the stereoselective synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the synthesis, purification, analytical characterization, and key applications of this compound, with a particular focus on its role in the development of prominent antidepressant drugs. The molecular weight of this compound is a fundamental property for its characterization and is precisely 194.2271 g/mol as determined by the National Institute of Standards and Technology (NIST).[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.2271 g/mol | [1] |

| Appearance | Colorless to Pale Yellow Oil | [2] |

| CAS Number | 15399-05-0 | |

| Synonyms | Ethyl phenyllactate, Propanoic acid, 2-hydroxy-3-phenyl-, ethyl ester | [1] |

Synthesis via the Reformatsky Reaction: A Self-Validating Protocol

The Reformatsky reaction provides a reliable and efficient method for the synthesis of β-hydroxy esters, and by extension, α-hydroxy esters like this compound, through the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[3] This protocol is designed to be self-validating by providing clear steps and expected outcomes.

Reaction Mechanism

The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group of the aldehyde. Subsequent acidic workup yields the desired α-hydroxy ester.

Caption: Mechanism of the Reformatsky Reaction.

Experimental Protocol

Materials:

-

Phenylacetaldehyde

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Anhydrous Toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust and a crystal of iodine to anhydrous toluene. Heat the suspension to reflux for approximately 30 minutes to activate the zinc, then cool to room temperature.

-

Reaction Initiation: To the cooled suspension, add a solution of phenylacetaldehyde and ethyl bromoacetate in anhydrous toluene dropwise via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by a color change and a mild exotherm.

-

Reaction Progression: Once initiated, maintain the reaction mixture at a gentle reflux until the consumption of the starting materials is observed by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

The crude this compound is purified by flash column chromatography on silica gel.

Caption: Workflow for Purification by Flash Chromatography.

Protocol

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow oil.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR (CDCl₃, 400 MHz) Chemical Shifts:

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.

-

δ 4.20-4.30 (m, 1H): Methine proton (CH) adjacent to the hydroxyl and ester groups.

-

δ 4.10-4.20 (q, J = 7.1 Hz, 2H): Methylene protons (CH₂) of the ethyl ester.

-

δ 2.90-3.10 (m, 2H): Methylene protons (CH₂) of the benzyl group.

-

δ 2.50 (br s, 1H): Hydroxyl proton (OH).

-

δ 1.20-1.30 (t, J = 7.1 Hz, 3H): Methyl protons (CH₃) of the ethyl ester.

Expected 13C NMR (CDCl₃, 100 MHz) Chemical Shifts:

-

δ 174-176: Ester carbonyl carbon.

-

δ 136-138: Quaternary aromatic carbon.

-

δ 128-130: Aromatic CH carbons.

-

δ 126-128: Aromatic CH carbons.

-

δ 70-72: Methine carbon bearing the hydroxyl group.

-

δ 61-63: Methylene carbon of the ethyl ester.

-

δ 40-42: Methylene carbon of the benzyl group.

-

δ 14-15: Methyl carbon of the ethyl ester.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of this compound.

Method Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Temperature: Ambient or controlled (e.g., 25 °C).

Caption: Analytical Workflow for HPLC Analysis.

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key chiral intermediate for the synthesis of several selective norepinephrine reuptake inhibitors (SNRIs), which are used as antidepressants.

Precursor to Tomoxetine and Nisoxetine

Optically active (R)- and (S)-Ethyl 3-hydroxy-3-phenylpropionate are crucial intermediates in the synthesis of antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine.[4] For instance, the synthesis of Tomoxetine involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with o-cresol and subsequent amination. Similarly, Nisoxetine synthesis can be envisioned through a parallel synthetic route.

Caption: Synthetic Pathway to Tomoxetine/Nisoxetine.

Biological Activity

While this compound is primarily valued as a synthetic intermediate, it is important to consider any potential inherent biological activity. Phenylpropanoids and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant properties.[5] However, specific studies on the biological effects of this compound are limited. Further research may be warranted to explore its potential bioactivities.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the specific Material Safety Data Sheet (MSDS) for detailed information. General safety measures for α-hydroxy esters include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of important antidepressant drugs. This guide has provided a comprehensive overview of its synthesis, purification, and analytical characterization, along with insights into its role in drug development. The detailed protocols and workflows are intended to serve as a practical resource for researchers and scientists in the field.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000374). Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

-

Thermo Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for synthesizing highly pure atomoxetine.

- Google Patents. (n.d.). Processes for the preparation of atomoxetine hydrochloride.

-

IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

- Google Patents. (n.d.). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

- Khatkar, A., et al. (2021). Bioevaluation and molecular docking analysis of novel phenylpropanoid derivatives as potent food preservative and anti-microbials. Scientific Reports, 11(1), 849.

- Google Patents. (n.d.). Process for the preparation of atomoxetine hydrochloride.

-

PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Nisoxetine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. Retrieved from [Link]

-

PubChem. (n.d.). Nisoxetine. Retrieved from [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR Shift Assignments for the Compounds 1, 2, and 3. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

National Center for Biotechnology Information. (n.d.). Biological Activities of Natural Products III. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro and In Silico Evaluation of the Anti-Aging Potential of Eugenia uniflora UAE Extracts. Retrieved from [Link]

-

ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]

-

Science.gov. (n.d.). reversed-phase rp hplc: Topics. Retrieved from [Link]

-

vscht.cz. (n.d.). High Performance Liquid Chromatography. Retrieved from [Link]

Sources

- 1. WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine - Google Patents [patents.google.com]

- 2. 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 3. CN103664658A - Synthetic method of tomoxetine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-hydroxy-3-phenylpropanoate

This guide provides a comprehensive technical overview of ethyl 2-hydroxy-3-phenylpropanoate, a valuable organic compound with applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, and analytical characterization.

IUPAC Nomenclature and Structural Elucidation

The precise chemical communication afforded by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is paramount in scientific discourse. The name this compound systematically describes the molecule's structure, which is foundational to understanding its chemical properties and reactivity.

Decoding the IUPAC Name

The IUPAC naming conventions for organic compounds follow a hierarchical set of rules that prioritize functional groups.[1] In the case of this compound, the ester functional group is the highest priority, dictating the base name of the compound.[2][3]

Here is a breakdown of the IUPAC name:

-

propanoate : This indicates a three-carbon chain as the principal carbon chain, forming the acyl portion of the ester.

-

ethyl : This prefix identifies the alkyl group attached to the oxygen atom of the ester.

-

2-hydroxy : This signifies a hydroxyl (-OH) group substituted on the second carbon of the propanoate chain.

-

3-phenyl : This indicates a phenyl (-C6H5) group attached to the third carbon of the propanoate chain.

The numbering of the propanoate chain begins at the carbonyl carbon of the ester group.

Visualizing the Structure

A visual representation of the molecular structure is essential for a comprehensive understanding of its chemical identity. The following diagram illustrates the connectivity of atoms in this compound.

Caption: Structure of this compound.

Synthesis of this compound

The synthesis of esters is a fundamental transformation in organic chemistry. This compound can be efficiently synthesized via the Fischer-Speier esterification of 2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst.[4][5][6]

The Fischer-Speier Esterification: A Mechanistic Overview

Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[4][7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

The following diagram illustrates the key steps in the Fischer-Speier esterification.

Caption: Workflow of the Fischer-Speier Esterification.

Experimental Protocol for Synthesis

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

2-hydroxy-3-phenylpropanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-hydroxy-3-phenylpropanoic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Analysis and Characterization

The unambiguous identification and characterization of the synthesized this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts, multiplicities, and integration values are key to assigning the signals to the corresponding protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Multiplet | 5H | Phenyl-H |

| ~4.40 | Triplet | 1H | -CH(OH)- |

| ~4.20 | Quartet | 2H | -OCH₂CH₃ |

| ~3.00 | Doublet | 2H | -CH₂-Ph |

| ~2.50 | Singlet | 1H | -OH |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (ester) |

| ~137 | C (quaternary, phenyl) |

| ~129 | CH (phenyl) |

| ~128 | CH (phenyl) |

| ~127 | CH (phenyl) |

| ~71 | -CH(OH)- |

| ~62 | -OCH₂CH₃ |

| ~40 | -CH₂-Ph |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, carbonyl, and phenyl groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (hydroxyl) |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| 1600, 1495 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 194, corresponding to its molecular weight.[10]

Predicted Fragmentation Pattern:

The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and rearrangements involving the hydroxyl and phenyl groups.

Applications and Future Perspectives

This compound, also known as ethyl phenyllactate, has applications in the flavor and fragrance industry.[11][12] Its parent carboxylic acid, phenyllactic acid, is known for its antimicrobial properties and is used as a food preservative and in cosmetics.[13]

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. The individual enantiomers of this compound can serve as precursors for the synthesis of more complex chiral molecules, including pharmaceuticals. For instance, optically active derivatives of 3-hydroxy-3-phenylpropionate are important intermediates in the synthesis of antidepressants.[14]

Future research may focus on exploring the biological activities of this compound and its derivatives, as well as developing more efficient and stereoselective synthetic routes to access its enantiomerically pure forms.

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its IUPAC nomenclature, synthesis via Fischer-Speier esterification, and detailed spectroscopic characterization. The information presented herein serves as a valuable resource for researchers and professionals working with this versatile compound, enabling a deeper understanding of its chemical properties and potential applications.

References

- Bauer, K., Garbe, D., & Surburg, H. (2008). Common fragrance and flavor materials: preparation, properties and uses. John Wiley & Sons.

-

Fengchen Group Co., Ltd. (n.d.). Ethyl Phenylacetate Or Ethyl Phenyl Acetate CAS 101-97-3. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249268, Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596249, Ethyl 3-hydroxy-2-phenylpropanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429708, Ethyl phenyllactate, (+-)-. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]

-

Minicule. (n.d.). Phenyllactate: Uses, Benefits, and Potential Side Effects. Retrieved from [Link]

-

Wikipedia. (2023, December 19). IUPAC nomenclature of organic chemistry. In Wikipedia. Retrieved from [Link]

-

ChemBK. (2024, April 9). Ethyl (3S)-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Patsnap. (2025, July 22). Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Retrieved from [Link]

- Google Patents. (n.d.). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions [eureka.patsnap.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [myskinrecipes.com]

- 12. Ethyl phenyllactate, (+-)- | C11H14O3 | CID 6429708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. minicule.com [minicule.com]

- 14. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]

Spectroscopic data of Ethyl 2-hydroxy-3-phenylpropanoate

A Technical Guide to the Spectroscopic Elucidation of Ethyl 2-hydroxy-3-phenylpropanoate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is an organic ester with significant applications as a chiral building block in the synthesis of various biologically active molecules. Its structural characterization is paramount for ensuring purity, verifying synthesis outcomes, and understanding its chemical behavior. This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate the structure of this compound, designed for researchers and professionals in drug development and chemical synthesis.

The molecule, with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , possesses several key structural features: a phenyl group, a hydroxyl group, and an ethyl ester moiety.[1][2] Each of these features gives rise to characteristic signals in various spectroscopic analyses. This document will detail the principles, experimental protocols, and expert interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for identifying the electronic environment of hydrogen atoms (protons) within a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a detailed map of the proton framework.

Experimental Protocol: Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.[3]

-

Sample Weighing : Accurately weigh 5-25 mg of purified this compound into a clean, dry vial.[4]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4]

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3][4] Gently vortex or sonicate to ensure the sample is fully dissolved.

-

Transfer : Using a glass Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any potential microparticulates, the pipette can be plugged with a small piece of cotton or glass wool.[5]

-

Internal Standard : For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak (CHCl₃ at 7.26 ppm) is often sufficient for routine analysis.[6]

-

Final Steps : Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants before inserting it into the spectrometer.[4]

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals. The interpretation below is based on established chemical shift principles and data from analogous structures.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| b | 4.41 | Triplet (t) | 1H | CH-OH |

| c | 4.19 | Quartet (q) | 2H | O-CH₂-CH₃ |

| d | 2.98 - 3.10 | Doublet of Doublets (dd) | 2H | Ph-CH₂ |

| e | 1.25 | Triplet (t) | 3H | O-CH₂-CH₃ |

| f | ~2.5-3.5 | Broad Singlet | 1H | OH |

Note: The exact chemical shift of the hydroxyl proton (f) is variable and depends on concentration, temperature, and solvent.

Expert Insights & Causality:

-

Aromatic Protons (a) : The five protons on the phenyl ring appear as a complex multiplet in the downfield region (7.20-7.40 ppm) due to the deshielding effect of the aromatic ring current.

-

Methine Proton (b) : The proton on the carbon bearing the hydroxyl group (CH-OH) is deshielded by both the adjacent oxygen and the ester's carbonyl group, causing it to appear around 4.41 ppm. It is split into a triplet by the two adjacent methylene protons (d).

-

Methylene Protons of Ethyl Group (c) : These protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield to ~4.19 ppm. They are split into a quartet by the three neighboring methyl protons (e), following the n+1 rule.

-

Benzyl Protons (d) : The two protons of the Ph-CH₂ group are diastereotopic and couple with the methine proton (b), resulting in a doublet of doublets. Their position at ~3.0 ppm is characteristic of benzylic protons.

-

Methyl Protons (e) : The terminal methyl protons of the ethyl group are in a typical alkyl environment and appear upfield at ~1.25 ppm. They are split into a triplet by the two adjacent methylene protons (c).

Caption: Molecular structure with ¹³C NMR assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. [7]

-

Background Scan : Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This allows the instrument to subtract signals from the atmosphere (e.g., CO₂, H₂O). [8]2. Sample Application : Place a small amount of the neat liquid sample (a single drop is often sufficient) directly onto the ATR crystal (commonly diamond or zinc selenide). [9][10]3. Analysis : Initiate the scan. An evanescent wave penetrates a few micrometers into the sample, and the detector measures the absorbed radiation. [11]4. Cleaning : After the measurement, the crystal must be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to prevent cross-contamination. [8]

FTIR Data Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule, with key absorption bands corresponding to specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3450 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (sp³) |

| ~1735 (strong) | C=O stretch | Ester |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |

| ~1200-1050 (strong) | C-O stretch | Ester and Alcohol |

Note: Data is based on typical values for these functional groups.[12][13]

Expert Insights & Causality:

-

O-H Stretch : The presence of a broad absorption band around 3450 cm⁻¹ is a definitive indicator of the hydroxyl group. The broadening is due to intermolecular hydrogen bonding.

-

C=O Stretch : A very strong, sharp peak at ~1735 cm⁻¹ is characteristic of the carbonyl group in an ester. Its position is sensitive to conjugation and ring strain, but here it falls in the expected range for a saturated ester.

-

C-O Stretches : Strong bands in the 1200-1050 cm⁻¹ region correspond to the C-O single bond stretching vibrations of both the ester and the secondary alcohol.

-

Aromatic and Aliphatic C-H : Peaks just above 3000 cm⁻¹ signify C-H bonds on the aromatic ring (sp² carbons), while those just below 3000 cm⁻¹ are from the aliphatic parts of the molecule (sp³ carbons).

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI), it provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile compounds like this compound.

-

Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [14]The solution must be free of non-volatile materials. [14]2. Injection : Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•). [15]5. Fragmentation & Analysis : Excess energy from ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected. [15]

MS Data Interpretation

The mass spectrum displays the relative abundance of ions at each m/z value.

-

Molecular Ion (M⁺•) : The molecular ion peak is expected at m/z = 194 , corresponding to the molecular weight of the compound [C₁₁H₁₄O₃]⁺•. [1]* Key Fragmentation Patterns : The structure of the molecule dictates how it fragments. Understanding these pathways is key to confirming the structure.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 149 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 107 | [C₇H₇O]⁺ | Cleavage next to the hydroxyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Expert Insights & Causality:

-

α-Cleavage : A common fragmentation for alcohols is cleavage of the bond adjacent to the oxygen-bearing carbon. Cleavage between the CH(OH) and CH₂(Ph) groups would yield a fragment at m/z 107 ([PhCH₂C(OH)]⁺) or, more likely, cleavage between the carbonyl and the α-carbon would lead to other fragments.

-

Loss of Ethoxy Group : Esters frequently lose the alkoxy group. The loss of •OC₂H₅ (45 Da) from the molecular ion (194 Da) would result in a prominent acylium ion at m/z 149 .

-

Benzyl Fragmentation : The presence of a benzyl group often leads to a very stable tropylium ion at m/z 91 . This is a hallmark of many benzyl-containing compounds and arises from rearrangement and loss of the rest of the molecule. The phenyl cation at m/z 77 is also a common indicator of a benzene ring.

Caption: Proposed key fragmentation pathways in EI-MS.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups (hydroxyl, ester, phenyl), and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these methods provide a self-validating system of analysis, affording researchers and drug developers high confidence in the identity and purity of the compound.

References

-

HSC Cores. (n.d.). GC/MS Sample Preparation. BookStack. Retrieved from [Link]

-

MIT OpenCourseWare. (2012). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

CBIC. (n.d.). GCMS Standard Operating Procedure. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Anonymous. (n.d.). GC-MS procedure and background. Document. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBS Home. Spectral Database for Organic Compounds. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl rel-(2R,3R)-2-bromo-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-[2-(3-hydroxybutyl)phenyl]ethanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. Retrieved from [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. (R)-(+)-3-Hydroxy-3-phenylpropionsäure-ethylester ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. organomation.com [organomation.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. scribd.com [scribd.com]

- 7. mt.com [mt.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. youtube.com [youtube.com]

- 10. agilent.com [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | C12H16O3 | CID 249268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Propanoic acid, 2-hydroxy-, ethyl ester, (L)- [webbook.nist.gov]

- 14. uoguelph.ca [uoguelph.ca]

- 15. memphis.edu [memphis.edu]

Deciphering the Molecular Architecture: A Technical Guide to the ¹H NMR Spectrum of Ethyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of molecules is paramount. Ethyl 2-hydroxy-3-phenylpropanoate, also known as ethyl phenyllactate, is a chiral ester with significant applications as a building block in the synthesis of various bioactive compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for the unambiguous confirmation of its molecular structure. This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton and the intricate spin-spin coupling interactions that define its spectral signature. This document is intended to serve as a practical resource for researchers, enabling accurate interpretation and quality control in their scientific endeavors.

Molecular Structure and Proton Environment

The structure of this compound comprises several key functional groups that dictate the chemical shifts and coupling patterns observed in its ¹H NMR spectrum: a phenyl ring, a benzylic methylene group, a methine group bearing a hydroxyl substituent, and an ethyl ester moiety. Each of these fragments contributes a unique set of signals, the analysis of which allows for a complete structural assignment.

Interpreting the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound presents a series of distinct multiplets, each corresponding to a specific set of protons within the molecule. The following is a detailed breakdown and assignment of the predicted spectral data, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CH₃) | ~1.25 | Triplet (t) | 3H | ~7.1 |

| H-b (OH) | Variable (Broad Singlet) | Broad s | 1H | - |

| H-c (CH₂) | ~2.95 - 3.15 | Multiplet (m) | 2H | - |

| H-d (CH₂) | ~4.20 | Quartet (q) | 2H | ~7.1 |

| H-e (CH) | ~4.40 | Triplet (t) or dd | 1H | ~6.5 |

| H-f (Ar-H) | ~7.20 - 7.40 | Multiplet (m) | 5H | - |

Rationale for Signal Assignments:

-

Ethyl Group (H-a and H-d): The ethoxy group of the ester gives rise to two characteristic signals. The methyl protons (H-a ) appear as a triplet at approximately 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-d ) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.20 ppm, resulting from coupling with the three methyl protons. The typical coupling constant for this ethyl system is around 7.1 Hz.

-

Phenyl Group (H-f): The five protons of the monosubstituted benzene ring are in a complex chemical environment and typically appear as a multiplet in the aromatic region, between 7.20 and 7.40 ppm.

-

Benzylic and Methine Protons (H-c and H-e): The diastereotopic protons of the benzylic methylene group (H-c ) are coupled to the adjacent methine proton. This, combined with their proximity to the chiral center, results in a complex multiplet, often appearing as two distinct signals, in the range of 2.95 to 3.15 ppm. The methine proton (H-e ), being attached to a carbon bearing both a hydroxyl group and the ester functionality, is significantly deshielded and appears as a triplet (or a doublet of doublets if the benzylic protons are magnetically non-equivalent) at approximately 4.40 ppm. The coupling between the methine proton and the benzylic protons gives rise to this splitting pattern.

-

Hydroxyl Proton (H-b): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding. It typically appears as a broad singlet that may not show clear coupling to the adjacent methine proton due to rapid chemical exchange. Its integration value corresponds to one proton.

Visualizing Proton Connectivity

The following diagram illustrates the key through-bond correlations between neighboring protons in this compound, which are responsible for the observed splitting patterns in the ¹H NMR spectrum.

A Comprehensive Technical Guide to Ethyl 2-hydroxy-3-phenylpropanoate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Ethyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block and versatile intermediate in organic synthesis, with a particular focus on its relevance to pharmaceutical research and development. This document explores the landscape of commercial suppliers, delves into the nuances of its synthesis and purification, provides detailed analytical methodologies for quality control, and discusses its applications in the synthesis of bioactive molecules.

Introduction: The Significance of this compound and its Isomers

This compound (also known as ethyl phenyllactate) is an organic compound with the chemical formula C₁₁H₁₄O₃.[1][2] Its structure, featuring a hydroxyl group and an ester functional group on a propyl chain attached to a phenyl ring, gives rise to significant chemical versatility. The presence of a chiral center at the C-2 position means it exists as two enantiomers: (R)- and (S)-Ethyl 2-hydroxy-3-phenylpropanoate. Furthermore, constitutional isomers such as Ethyl 3-hydroxy-2-phenylpropanoate and Ethyl 3-hydroxy-3-phenylpropanoate are also commercially available and find distinct applications in synthesis. The stereochemistry of these molecules is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3]

This guide will primarily focus on this compound while also providing relevant information on its key isomers to offer a comprehensive resource for scientists working in this area.

Commercially Available Suppliers and Sourcing Considerations

A reliable supply of high-purity starting materials is the foundation of successful research and development. Several chemical suppliers offer this compound and its isomers. When selecting a supplier, it is crucial to consider not only the availability and cost but also the purity, the availability of detailed analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's ability to provide different isomeric forms.

Below is a summary of some commercially available suppliers. Please note that availability and product specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Isomer(s) Offered | Noteworthy Information |

| Sigma-Aldrich (Merck) | Racemic and enantiomerically pure forms of related isomers. | A major supplier with a broad range of chemicals and extensive documentation. |

| Simson Pharma Limited | Ethyl 3-hydroxy-2-phenylpropanoate | Provides a Certificate of Analysis with each compound.[4] |

| BOC Sciences | Ethyl 3-(2-hydroxyphenyl)propionate | Offers custom synthesis and a wide range of services for drug discovery.[5] |

| Apollo Scientific | Ethyl 3-hydroxy-3-phenylpropanoate | Provides purity information and lead times for different quantities. |

| BLD Pharm | This compound and Ethyl 3-hydroxy-3-phenylpropanoate | Offers access to NMR, HPLC, and other analytical data.[6] |

| Tokyo Chemical Industry (TCI) | Ethyl 3-hydroxy-3-phenylpropanoate | A well-established supplier of research chemicals. |

| MySkinRecipes | (S)-Ethyl 3-hydroxy-3-phenylpropanoate and this compound | Provides information on use as a chiral building block in pharmaceutical synthesis.[7] |

Diagram: Supplier Selection Workflow

Sources

- 1. This compound [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]

- 6. 5764-85-2|Ethyl 3-hydroxy-3-phenylpropanoate|BLD Pharm [bldpharm.com]

- 7. (S)-Ethyl 3-hydroxy-3-phenylpropanoate [myskinrecipes.com]

A Comprehensive Technical Guide to Ethyl 2-hydroxy-3-phenylpropanoate and Its Stereoisomers

This guide provides an in-depth exploration of Ethyl 2-hydroxy-3-phenylpropanoate, a versatile chiral building block with significant applications in the pharmaceutical and fragrance industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, purification, and analytical characterization, with a focus on the practical application and the scientific principles underpinning various methodologies.

Introduction: The Significance of this compound

This compound, often referred to as ethyl phenyllactate, is a chiral ester that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a hydroxyl group and a phenyl ring, makes it a valuable synthon for introducing chirality and specific pharmacophores in drug discovery. Notably, its stereoisomers are key precursors to important pharmaceuticals, including certain antidepressants. Beyond its role in medicinal chemistry, its pleasant aroma has led to its use in the formulation of fragrances and flavors.

This guide will provide a comprehensive overview of this important molecule, from its fundamental properties to its practical applications, offering insights into the experimental choices that drive its synthesis and purification.

Chemical Identity and Synonyms